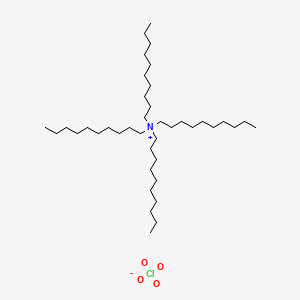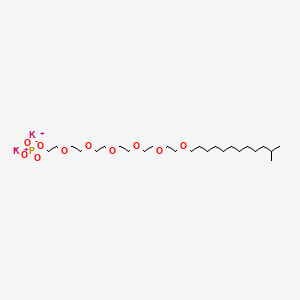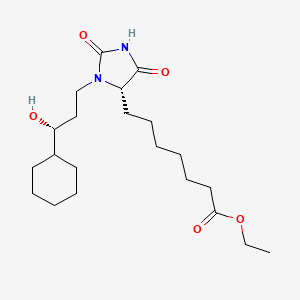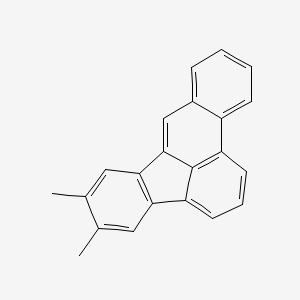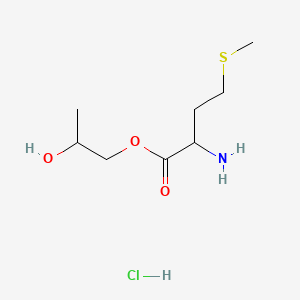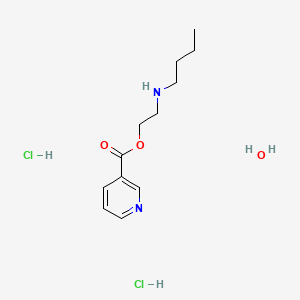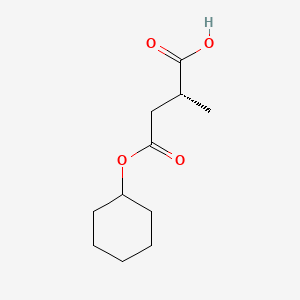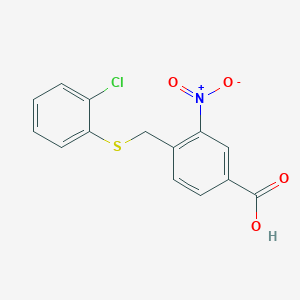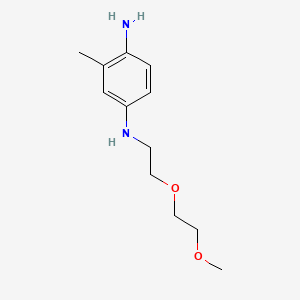![molecular formula C8H17O6P B12693343 2-Hydroxyethyl 3-[(2-hydroxyethoxy)methylphosphinoyl]propionate CAS No. 85187-18-4](/img/structure/B12693343.png)
2-Hydroxyethyl 3-[(2-hydroxyethoxy)methylphosphinoyl]propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyethyl 3-[(2-hydroxyethoxy)methylphosphinoyl]propionate is a chemical compound with the molecular formula C8H17O6P and a molecular weight of 240.19 g/mol . It is known for its unique structure, which includes both hydroxyethyl and phosphinoyl groups. This compound is used in various scientific and industrial applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 3-[(2-hydroxyethoxy)methylphosphinoyl]propionate typically involves the reaction of propanoic acid derivatives with hydroxyethyl and phosphinoyl groups under controlled conditions. The reaction conditions often include specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities for commercial use .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxyethyl 3-[(2-hydroxyethoxy)methylphosphinoyl]propionate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines .
Applications De Recherche Scientifique
2-Hydroxyethyl 3-[(2-hydroxyethoxy)methylphosphinoyl]propionate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-Hydroxyethyl 3-[(2-hydroxyethoxy)methylphosphinoyl]propionate involves its interaction with specific molecular targets and pathways. The hydroxyethyl and phosphinoyl groups play a crucial role in its reactivity and binding affinity. These interactions can lead to various biochemical and physiological effects, depending on the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxyethyl 2-iodoacetate
- 2-Hydroxyethyl 2-(5-chloro-2-hydroxyphenoxy)acetate
- 2-Hydroxyethyl 2-amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate
Uniqueness
2-Hydroxyethyl 3-[(2-hydroxyethoxy)methylphosphinoyl]propionate is unique due to its specific combination of hydroxyethyl and phosphinoyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
85187-18-4 |
|---|---|
Formule moléculaire |
C8H17O6P |
Poids moléculaire |
240.19 g/mol |
Nom IUPAC |
2-hydroxyethyl 3-[2-hydroxyethoxy(methyl)phosphoryl]propanoate |
InChI |
InChI=1S/C8H17O6P/c1-15(12,14-6-4-10)7-2-8(11)13-5-3-9/h9-10H,2-7H2,1H3 |
Clé InChI |
FIJVNCLTSDTHSH-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(CCC(=O)OCCO)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-EN-2-YL)propyl acetate](/img/structure/B12693272.png)
